molecular formula C20H18BrN3O3S2 B2580993 N-(4-bromobenzo[d]thiazol-2-yl)-4-(N,N-diallylsulfamoyl)benzamide CAS No. 892843-97-9

N-(4-bromobenzo[d]thiazol-2-yl)-4-(N,N-diallylsulfamoyl)benzamide

Cat. No.: B2580993
CAS No.: 892843-97-9
M. Wt: 492.41
InChI Key: NHKVQJPLCUDPRB-UHFFFAOYSA-N
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Description

N-(4-bromobenzo[d]thiazol-2-yl)-4-(N,N-diallylsulfamoyl)benzamide is a complex organic compound that features a brominated benzo[d]thiazole moiety and a diallylsulfamoyl-substituted benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromobenzo[d]thiazol-2-yl)-4-(N,N-diallylsulfamoyl)benzamide typically involves multiple steps:

    Formation of the Benzo[d]thiazole Core: The benzo[d]thiazole core can be synthesized through the cyclization of 2-aminothiophenol with 4-bromobenzoic acid under acidic conditions.

    Introduction of the Benzamide Group: The brominated benzo[d]thiazole is then reacted with 4-aminobenzoyl chloride in the presence of a base such as triethylamine to form the benzamide linkage.

    Sulfamoylation: The final step involves the introduction of the diallylsulfamoyl group. This can be achieved by reacting the intermediate with diallylamine and chlorosulfonic acid under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromobenzo[d]thiazol-2-yl)-4-(N,N-diallylsulfamoyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions:

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfur and nitrogen atoms in the sulfamoyl group.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield azido or thiol-substituted derivatives, while oxidation can produce sulfoxides or sulfones.

Scientific Research Applications

Chemistry

In chemistry, N-(4-bromobenzo[d]thiazol-2-yl)-4-(N,N-diallylsulfamoyl)benzamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The presence of the benzo[d]thiazole and sulfamoyl groups suggests possible activity against certain biological targets, making it a candidate for drug development, particularly in the areas of cancer and infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics. Its ability to undergo various chemical modifications makes it a versatile intermediate in the production of advanced materials.

Mechanism of Action

The mechanism of action of N-(4-bromobenzo[d]thiazol-2-yl)-4-(N,N-diallylsulfamoyl)benzamide involves its interaction with specific molecular targets. The benzo[d]thiazole moiety can intercalate with DNA, potentially disrupting replication and transcription processes. The sulfamoyl group may inhibit enzymes by mimicking the structure of natural substrates, thereby blocking their active sites.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorobenzo[d]thiazol-2-yl)-4-(N,N-diallylsulfamoyl)benzamide
  • N-(4-fluorobenzo[d]thiazol-2-yl)-4-(N,N-diallylsulfamoyl)benzamide
  • N-(4-methylbenzo[d]thiazol-2-yl)-4-(N,N-diallylsulfamoyl)benzamide

Uniqueness

Compared to similar compounds, N-(4-bromobenzo[d]thiazol-2-yl)-4-(N,N-diallylsulfamoyl)benzamide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, enhancing the compound’s ability to interact with biological targets. Additionally, the diallylsulfamoyl group provides opportunities for further functionalization, making this compound a valuable scaffold for the development of new molecules with diverse applications.

Properties

IUPAC Name

4-[bis(prop-2-enyl)sulfamoyl]-N-(4-bromo-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrN3O3S2/c1-3-12-24(13-4-2)29(26,27)15-10-8-14(9-11-15)19(25)23-20-22-18-16(21)6-5-7-17(18)28-20/h3-11H,1-2,12-13H2,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHKVQJPLCUDPRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC=C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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